

## GZR18: A Technical Guide to its Effects on Pancreatic Beta-Cell Function

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                   |           |
|----------------------|-------------------|-----------|
| Compound Name:       | GLP-1R agonist 18 |           |
| Cat. No.:            | B12383953         | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

GZR18 is a novel, long-acting glucagon-like peptide-1 (GLP-1) receptor agonist under investigation for the treatment of type 2 diabetes mellitus (T2DM) and obesity. As a member of the incretin mimetic class of drugs, GZR18 primarily exerts its therapeutic effects by targeting the GLP-1 receptor (GLP-1R) on pancreatic beta-cells, thereby enhancing glucose-stimulated insulin secretion (GSIS). This technical guide provides a comprehensive overview of the known effects of GZR18 on pancreatic beta-cell function, detailing its mechanism of action, experimental evaluation, and key quantitative data. Preclinical studies have demonstrated GZR18's potential for significant glucose-lowering and weight-reducing effects.[1][2][3]

# Mechanism of Action: GLP-1 Receptor Signaling Pathway

GZR18, as a GLP-1 analog, mimics the action of endogenous GLP-1 by binding to and activating the GLP-1R, a G-protein coupled receptor located on the surface of pancreatic beta-cells.[3][4] This activation triggers a cascade of intracellular signaling events that ultimately augment insulin secretion in a glucose-dependent manner. The primary signaling pathway involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).







Elevated cAMP levels then activate two key downstream effectors: Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP 2 (EPAC2).

- PKA-dependent pathway: PKA activation leads to the phosphorylation of various proteins involved in insulin granule exocytosis, promoting their fusion with the cell membrane and the subsequent release of insulin.
- EPAC2-dependent pathway: EPAC2 activation also contributes to the potentiation of insulin secretion through mechanisms that are not fully elucidated but are known to be involved in the mobilization of intracellular calcium and the priming of insulin granules.

The synergistic action of these pathways results in a significant enhancement of insulin secretion when blood glucose levels are elevated, while having a minimal effect at normal or low glucose concentrations, thereby reducing the risk of hypoglycemia.



## GZR18 Signaling Pathway in Pancreatic Beta-Cells Extracellular Space Binds to Plasma Membrane GLP-1 Receptor Activates Intracellular Space Converts ATP to cAMP Activates

Protein Kinase A (PKA)

Promotes

Insulin Granule Exocytosis

Promotes

Click to download full resolution via product page

Increased Insulin Secretion

GZR18 Signaling Pathway in Pancreatic Beta-Cells



### **Quantitative Data**

The following tables summarize the available quantitative data on the in vitro and in vivo effects of GZR18.

Table 1: In Vitro Activity of GZR18

| Parameter                                         | Value                   | Cell Line/System                                 | Reference |
|---------------------------------------------------|-------------------------|--------------------------------------------------|-----------|
| GLP-1 Receptor<br>Activation (EC50)               | 0.677 nM                | Human GLP-1<br>receptor-expressing<br>cell lines |           |
| Glucose-Stimulated<br>Insulin Secretion<br>(GSIS) | Dose-dependent increase | Primary mouse islets                             | -         |

Table 2: In Vivo Efficacy of GZR18 (Phase IIb Clinical Trial in Obese/Overweight Adults)

| Treatment Group (30 weeks)                                                                | Mean Percent Change in Body Weight from Baseline |  |
|-------------------------------------------------------------------------------------------|--------------------------------------------------|--|
| GZR18 12 mg (bi-weekly)                                                                   | -11.15%                                          |  |
| GZR18 18 mg (bi-weekly)                                                                   | -13.22%                                          |  |
| GZR18 24 mg (bi-weekly)                                                                   | -14.25%                                          |  |
| GZR18 48 mg (bi-weekly)                                                                   | -17.29%                                          |  |
| GZR18 24 mg (once-weekly)                                                                 | -17.78%                                          |  |
| Placebo                                                                                   | -0.99%                                           |  |
| Note: Data from a phase IIb clinical trial in China in adults with obesity or overweight. |                                                  |  |

### **Experimental Protocols**



This section details the methodologies for key experiments used to characterize the effects of GZR18 on pancreatic beta-cell function.

#### **GLP-1 Receptor Activation Assay**

This assay determines the potency of GZR18 in activating the GLP-1 receptor.

- Cell Line: A stable cell line expressing the human GLP-1 receptor (e.g., CHO-K1 or HEK293).
- Principle: The assay measures the intracellular accumulation of cAMP, a second messenger produced upon GLP-1 receptor activation.
- Procedure:
  - Cells are seeded in a multi-well plate and incubated overnight.
  - The cells are then treated with varying concentrations of GZR18 or a reference GLP-1R agonist.
  - Following incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay (e.g., HTRF, ELISA, or AlphaScreen).
  - The data is plotted as a dose-response curve, and the EC50 value (the concentration of GZR18 that elicits 50% of the maximal response) is calculated.

# Glucose-Stimulated Insulin Secretion (GSIS) Assay in Primary Islets

This assay assesses the direct effect of GZR18 on insulin secretion from pancreatic islets in response to glucose.

- Islet Source: Isolated pancreatic islets from mice or other suitable animal models.
- Procedure:
  - Isolated islets are cultured overnight to allow for recovery.



- Groups of islets are pre-incubated in a low-glucose buffer (e.g., 2.8 mM glucose) for a defined period.
- The islets are then incubated in a high-glucose buffer (e.g., 16.7 mM glucose) with or without different concentrations of GZR18.
- After incubation, the supernatant is collected, and the insulin concentration is measured by ELISA or radioimmunoassay (RIA).
- The results are expressed as the amount of insulin secreted, often normalized to the total insulin content of the islets.

#### **Dynamic Islet Perifusion**

This technique allows for the real-time measurement of insulin secretion from islets in response to changing secretagogue concentrations.

- Apparatus: A perifusion system consisting of a chamber to hold the islets, a pump to deliver a continuous flow of buffer, and a fraction collector.
- Procedure:
  - A group of islets is placed in the perifusion chamber.
  - The islets are continuously perifused with a buffer containing a basal glucose concentration.
  - The composition of the perifusion buffer is then changed to include high glucose and/or GZR18.
  - Fractions of the perifusate are collected at regular intervals.
  - The insulin concentration in each fraction is measured to generate a dynamic profile of insulin secretion over time.

#### Fluorescence Imaging of Insulin Secretion

#### Foundational & Exploratory





This method visualizes the process of insulin granule exocytosis at the single-cell level. One such method mentioned in the context of GZR18 research utilizes the fluorescent zinc probe PKZnR-5. Zinc is co-secreted with insulin from beta-cells.

- Probe: PKZnR-5, a fluorescent probe that specifically detects zinc ions.
- Procedure:
  - Isolated islets are loaded with the PKZnR-5 probe.
  - The islets are placed on a microscope stage equipped for live-cell imaging.
  - The islets are perifused with a buffer containing low glucose, followed by a switch to high glucose with or without GZR18.
  - Time-lapse fluorescence images are acquired to monitor the changes in intracellular zinc concentration, which correlates with insulin secretion events.
  - The frequency and intensity of fluorescence signals provide a measure of the dynamics of insulin exocytosis.



## Experimental Workflow for GZR18 Beta-Cell Function Assessment



Click to download full resolution via product page

Workflow for GZR18 Beta-Cell Function Assessment

#### **Conclusion**

GZR18 is a potent long-acting GLP-1 receptor agonist that enhances pancreatic beta-cell function by augmenting glucose-stimulated insulin secretion. Its mechanism of action is consistent with the established signaling pathway of GLP-1R activation, involving the cAMP-PKA and cAMP-EPAC2 pathways. Preclinical and clinical data indicate that GZR18 has the potential to be an effective therapeutic agent for the management of type 2 diabetes and obesity. Further research into the specific downstream signaling events and long-term effects of GZR18 on beta-cell health and survival will provide a more complete understanding of its therapeutic profile.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Gan & Lee Pharmaceuticals' Phase 1 Study Results of Bofanglutide Injection Published in Diabetes, Obesity and Metabolism-Gan & Lee [ganlee.com]
- 2. Gan & Lee Pharmaceuticals' Bi-weekly (twice a month) GLP-1 Receptor Agonist GZR18
   Injection Achieved 17.29% Weight Loss at 30 Weeks in a Phase IIb Clinical Trial Gan & Lee
   - Medical Product Information [ganleediabetes.com]
- 3. Gan & Lee Pharmaceuticals' Oral GZR18 Tablet Completes First Dosing in Phase I Clinical Trial-Gan & Lee [ganlee.com]
- 4. pryzm.ozmosi.com [pryzm.ozmosi.com]
- To cite this document: BenchChem. [GZR18: A Technical Guide to its Effects on Pancreatic Beta-Cell Function]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12383953#gzr18-effects-on-pancreatic-beta-cell-function]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com